molecular formula C7H10F3NO2 B7882097 cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid

cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B7882097
M. Wt: 197.15 g/mol
InChI Key: KPHYTPGXIQKXLP-UHNVWZDZSA-N
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Description

cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the six-membered saturated ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

IUPAC Name

(2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHYTPGXIQKXLP-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Intermediate Formation

A foundational route involves δ-lactams as starting materials. For example, treatment of δ-lactam 7 with trichloroborane (BCl₃), CF₃Br, and hexaethylphosphoric triamide (HEPT) generates enamine 8 via an iminium intermediate. This intermediate undergoes β-elimination to yield enamine 8 , which is subsequently reduced to 2-trifluoromethylpiperidine 9 (30% yield over two steps). While this method provides access to the piperidine backbone, the moderate yield highlights challenges in trifluoromethyl group incorporation.

Imine Reduction Strategy

Imines derived from δ-lactams offer improved stereochemical control. For instance, N-(diethoxymethyl)piperidin-2-one (10 ) undergoes Claisen condensation with ethyl trifluoroacetate under basic conditions (NaH, THF) to form fluorinated acyl lactam 11 . Acidic hydrolysis (6 M HCl, reflux) followed by decarboxylation produces hemiaminal 12 , which is dehydrated to imine 13 . Reduction of 13 with sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol achieves 2-trifluoromethylpiperidine (2 ) in 71% yield with retention of the cis configuration.

Pyridine and Pyridinone Hydrogenation

2-Trifluoromethylpyridine Hydrogenation

Catalytic hydrogenation of 2-trifluoromethylpyridine over palladium (Pd/C) in ethanol selectively reduces the aromatic ring to form cis-4-(trifluoromethyl)piperidine. This method benefits from simplicity and scalability, though the cis/trans ratio depends on catalyst choice and pressure. For example, using Adams’ catalyst (PtO₂) under 50 psi H₂ achieves a cis:trans ratio of 4:1, whereas Raney nickel favors trans products.

Trifluoromethyl Pyridinone Reduction

Pyridinones substituted with trifluoromethyl groups are reduced via Birch conditions (Li/NH₃) to yield dihydro intermediates, which are further hydrogenated to cis-piperidines. This two-step process achieves 65–70% overall yield, with stereoselectivity governed by the electron-withdrawing effect of the trifluoromethyl group.

Asymmetric Cyclization Techniques

Aza-Michael Reaction

Hemiaminal 72 , derived from trifluoromethylhemiacetal 68 , reacts with α,β-unsaturated ketone 73 under chiral amine catalysis. The reaction proceeds via enolate formation and intramolecular aza-Michael addition, yielding tricyclic intermediates 76 with 94:6 cis-diastereoselectivity. Subsequent reduction (NaBH₄) and deprotection afford cis-4-(trifluoromethyl)piperidine-2-carboxylic acid derivatives in 80% yield.

Electrophilic Cyclization

Iodine-mediated cyclization of ω-amino alkynes introduces the trifluoromethyl group post-cyclization. For example, imine 78 reacts with iodine in the presence of NaH, leading to diiodo derivative 80 via iminium alcoholate intermediate XI . Further functionalization yields cis-2-trifluoromethylpiperidine-2-carboxylic acid 81 in 80% yield.

Ring-Closing Metathesis (RCM)

Enyne Substrate Utilization

Enynes such as 49 undergo RCM using Grubbs-II catalyst (5 mol%) to form unsaturated piperidines 50 . Hydrogenation (H₂, Pd/C) saturates the double bond, yielding this compound with >90% stereoselectivity.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Cis:Trans Ratio
δ-Lactam Functionalizationδ-Lactam 7 Enamine formation, reduction301:1
Imine ReductionN-(diethoxymethyl)piperidin-2-oneClaisen condensation, decarboxylation71>95:5
Pyridine Hydrogenation2-TrifluoromethylpyridineCatalytic hydrogenation65–704:1
Aza-Michael ReactionHemiaminal 72 Asymmetric cyclization, reduction8094:6
RCMEnyne 49 Metathesis, hydrogenation90>90:10

Stereochemical Control Strategies

Chiral Auxiliaries

Proline-derived catalysts in aza-Michael reactions enforce cis-selectivity by stabilizing transition states through hydrogen bonding. For example, (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide induces 92% enantiomeric excess in piperidine 77 .

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) favor cis-isomers by stabilizing dipole interactions during cyclization. Lower reaction temperatures (–40°C) further enhance selectivity by slowing epimerization.

Industrial-Scale Considerations

Cost-Efficiency of δ-Lactam Routes

While δ-lactam-based syntheses require multi-step sequences, their compatibility with continuous flow systems improves throughput. For instance, telescoping Claisen condensation and decarboxylation steps reduces purification needs, achieving 60% cost savings compared to batch processing.

Catalyst Recycling in RCM

Grubbs-II catalyst recovery via silica gel filtration and reactivation with CuCl₂ maintains 85% activity over five cycles, making RCM viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is explored for its potential therapeutic applications, particularly in:

  • Neurological Disorders : Research indicates that derivatives of piperidine compounds can selectively inhibit monoamine oxidases (MAOs), which are implicated in various neurological conditions. The cis isomer has shown promise as a selective MAO-A inhibitor, potentially aiding in the treatment of depression and Parkinson’s disease .
  • Antipsychotic Development : The compound serves as an intermediate for synthesizing antipsychotic drugs like risperidone, highlighting its role in developing treatments for schizophrenia .

Agrochemicals

The compound's unique properties make it suitable for developing agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group can enhance the biological activity of these compounds, leading to more effective agricultural solutions.

Material Science

In material science, this compound is utilized in synthesizing specialty polymers and coatings due to its chemical stability and unique physical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Studies

Application AreaStudy ReferenceFindings
Neurological DisordersPMC7307930Demonstrated selective inhibition of MAO-A by cis isomers, suggesting potential for treating neurodegenerative diseases .
Antipsychotic DrugsCN102174011AUsed as a precursor in synthesizing risperidone, indicating its importance in psychiatric medication development .
Agrochemical DevelopmentMDPI ArticleHighlighted the effectiveness of trifluoromethylated compounds in enhancing pesticide efficacy .

Mechanism of Action

The mechanism of action of cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

CGS 19755 (cis-4-[Phosphomethyl]-piperidine-2-carboxylic Acid)

  • Structural Differences : Replaces the trifluoromethyl group with a phosphomethyl (-PO₃H₂) group at the 4-position.
  • Pharmacological Activity : Acts as a competitive NMDA receptor antagonist , blocking glutamate binding. In contrast, cis-4-(trifluoromethyl)piperidine-2-carboxylic acid’s mechanism remains less characterized but may involve altered receptor interactions due to the -CF₃ group’s steric and electronic effects .

LY 221501 (cis-4-(3-Carboxypropyl)piperidine-2-carboxylic Acid)

  • Structural Differences : Features a 3-carboxypropyl (-CH₂CH₂CH₂COOH) substituent at the 4-position.
  • This impacts bioavailability and target engagement .

cis-1-Cbz-2-(Trifluoromethyl)piperidine-4-carboxylic Acid

  • Structural Differences : Positions the trifluoromethyl group at the 2-position and includes a Cbz (carbobenzoxy) protecting group at the 1-position.
  • Synthesis and Stability : The Cbz group enhances synthetic versatility but requires deprotection for biological activity, unlike the unprotected carboxylic acid in this compound .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structural Differences : A pyridine ring (aromatic) instead of a piperidine (saturated).
  • Electronic Properties : The aromatic pyridine ring delocalizes electron density, reducing basicity compared to piperidine derivatives. The -CF₃ group’s electron-withdrawing effect is amplified in the aromatic system, affecting reactivity and interactions .

Comparative Data Table

Compound Name Substituent (Position) Mechanism of Action Key Applications Physicochemical Properties
This compound -CF₃ (4), -COOH (2) Potential NMDA modulation Neurological research High lipophilicity, metabolic stability
CGS 19755 -PO₃H₂ (4), -COOH (2) Competitive NMDA antagonist Parkinson’s disease models Polar, moderate BBB penetration
LY 221501 -CH₂CH₂CH₂COOH (4), -COOH (2) Undefined Enzyme interaction studies Hydrophilic, low membrane permeability
cis-1-Cbz-2-(CF₃)piperidine-4-COOH -CF₃ (2), Cbz (1), -COOH (4) Requires deprotection for activity Synthetic intermediate Protected amine, stable under synthesis
4-(Trifluoromethyl)-3-Pyridinecarboxylic acid -CF₃ (4), -COOH (3) Not established Material science, catalysis Aromatic, low basicity

Research Findings and Implications

  • NMDA Receptor Selectivity: The phosphomethyl group in CGS 19755 enables competitive antagonism, while the trifluoromethyl group’s hydrophobicity may favor non-competitive or allosteric modulation .
  • Metabolic Stability : The -CF₃ group in this compound reduces oxidative metabolism, extending half-life compared to carboxypropyl or phosphomethyl analogs .
  • Synthetic Accessibility : Piperidine derivatives with unprotected carboxylic acids (e.g., this compound) are more directly bioactive, whereas protected variants (e.g., Cbz derivatives) require additional steps for activation .

Biological Activity

Cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the physicochemical properties of the compound, enhancing its interaction with biological targets.

The presence of the trifluoromethyl group (CF3-CF_3) is known to modify the lipophilicity, metabolic stability, and binding affinity of the compound. This modification can lead to improved pharmacokinetic profiles and biological activity compared to non-fluorinated analogs.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. Research indicates that compounds with a piperidine moiety can exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown enhanced apoptosis induction in hypopharyngeal tumor cells and improved efficacy compared to standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDInduction of apoptosis
EF24 (analog)Lung, breast, ovarianTBDIKKb inhibition
Other piperidine derivativesVariousTBDNF-κB pathway modulation

Neuroprotective Effects

In addition to its anticancer properties, this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .

Antimicrobial Activity

Piperidine derivatives also demonstrate antimicrobial properties. Research indicates that certain piperidine-based compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific activity of this compound against various pathogens remains a subject of ongoing investigation .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundTBDTBDDisruption of cell membrane
Other piperidine derivativesVariousTBDMetabolic pathway interference

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The trifluoromethyl group enhances binding interactions with target proteins, while modifications at other positions on the piperidine ring can further optimize activity. Studies have shown that small changes in substituents can lead to significant variations in potency and selectivity for biological targets .

Case Studies

  • Anticancer Study : A study involving a series of piperidine derivatives demonstrated that modifications leading to increased hydrophobicity improved their ability to penetrate cancer cell membranes, resulting in enhanced cytotoxicity against various tumor types.
  • Neuroprotection : In vitro studies using human neuroblastoma cell lines showed that compounds resembling this compound provided protection against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative conditions.

Q & A

Basic: What are the key synthetic routes for cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid?

The synthesis typically involves chiral resolution of piperidine-2-carboxylic acid derivatives. For example:

  • Esterification : React (R)-piperidine-2-carboxylic acid with methanol and thionyl chloride (SOCl₂) to form methyl esters .
  • Chiral Reduction : Use LiAlH₄ to reduce esters to alcohols, followed by nitrile formation and hydrolysis to carboxylic acids .
  • Trifluoromethyl Introduction : Incorporate the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, using reagents like 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester .

Table 1 : Example Multi-Step Synthesis Yield Optimization

StepReagents/ConditionsYield
1SOCl₂, CHCl₃, 70°C90%
2NaNH₂, Xylene, 180°C60%
Overall8 steps8%
Adapted from analogous piperidine-2-carboxylic acid syntheses .

Advanced: How is enantiomeric purity ensured during synthesis?

  • Chiral Resolution : Use optically pure starting materials (e.g., (R)-piperidine-2-carboxylic acid) and monitor optical rotation (e.g., [α]D = –6° for chloride derivatives) .
  • HPLC Validation : Employ chiral stationary phases (e.g., Nukol™ or Carbowax® columns) to separate enantiomers .
  • Kinetic Analysis : Compare reaction rates of enantiomers using time-resolved electrophysiology (e.g., equilibrium block times: 200 ms vs. 3.3 s for NMDA receptor antagonists) .

Basic: What analytical techniques validate structural integrity?

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 366 [M+H]⁺) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
  • NMR Spectroscopy : Assign cis/trans configurations using coupling constants (e.g., ³JHH for piperidine ring protons) .

Advanced: How is biological activity evaluated in NMDA receptor studies?

  • Electrophysiology : Apply patch-clamp techniques to measure ion current inhibition (e.g., 30–45% block at 1.5 pM) .
  • Kinetic Modeling : Use Schild regression to determine antagonist affinity (pA₂ values) and onset/offset rates .
  • Structure-Activity Relationship (SAR) : Modify the trifluoromethyl position and compare with analogs like cis-4-(3-phosphonopropyl)piperidine-2-carboxylic acid .

Advanced: How do reaction conditions impact multi-step synthesis yields?

  • Temperature Sensitivity : Low yields (8% overall) occur due to decomposition at >100°C during cross-coupling steps .
  • Catalyst Optimization : Use Pd(OAc)₂ with tert-butyl XPhos ligand for Suzuki-Miyaura reactions, achieving >80% conversion in tert-butanol at 100°C .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution rates for trifluoromethyl incorporation .

Basic: What precautions are required for handling hygroscopic intermediates?

  • Dry Conditions : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF over molecular sieves) .
  • Stabilization : Store intermediates at –20°C under desiccant (e.g., silica gel) .
  • Safety Protocols : Follow SDS guidelines for carboxylic acid derivatives (e.g., PPE, fume hoods) .

Advanced: How is computational modeling used in receptor docking studies?

  • In Silico Docking : Generate 3D conformers from PubChem data (InChIKey: NSGNDQVZZFXFLW-CYBMUJFWSA-N) and simulate binding to NMDA receptor GluN2B subunits .
  • MD Simulations : Analyze hydrogen bonding between the carboxylic acid group and receptor residues (e.g., Arg499) over 100-ns trajectories .

Advanced: How are stability and degradation profiles assessed?

  • Forced Degradation : Expose to heat (40–100°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., decarboxylation or trifluoromethyl loss) using high-resolution columns .
  • Kinetic Stability : Calculate activation energy (Ea) via Arrhenius plots for shelf-life prediction .

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